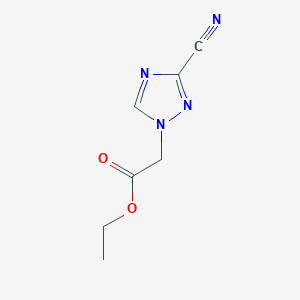

2-(3-cyano-1H-1,2,4-triazol-1-yl)acétate d'éthyle

Vue d'ensemble

Description

Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is a compound that contains a 1,2,4-triazole ring, which is a significant heterocycle that exhibits broad biological activities . The triazole ring, comprising three nitrogen atoms and two carbon atoms, is divided into two isomers: 1,2,3-triazole and 1,2,4-triazole .

Synthesis Analysis

The synthesis of 1,2,4-triazole compounds has attracted much attention due to their importance . A series of 1,2,4-triazole derivatives have been synthesized, and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is C7H8N4O2 . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole compounds are diverse. The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Applications De Recherche Scientifique

Découverte de médicaments

Les 1,2,3-triazoles, y compris des composés comme le 2-(3-cyano-1H-1,2,4-triazol-1-yl)acétate d'éthyle, ne sont pas présents dans la nature, mais ils ont des applications significatives dans la découverte de médicaments en raison de leurs propriétés uniques .

Synthèse organique

Ces composés sont utilisés en synthèse organique, contribuant à la création de molécules complexes pour diverses applications chimiques .

Chimie des polymères

En chimie des polymères, les 1,2,3-triazoles servent de blocs de construction pour la conception de polymères ayant des caractéristiques spécifiques .

Chimie supramoléculaire

Ils jouent un rôle en chimie supramoléculaire où ils sont utilisés pour créer des structures plus importantes à partir de molécules simples .

Bioconjugaison et biologie chimique

Le this compound peut être utilisé en bioconjugaison et en biologie chimique pour le marquage et le suivi des molécules biologiques .

Imagerie fluorescente

Ces triazoles sont également importants en imagerie fluorescente, aidant à la visualisation des processus biologiques .

Science des matériaux

En science des matériaux, ils contribuent au développement de nouveaux matériaux ayant des propriétés désirables pour diverses applications technologiques .

Activités antimicrobiennes

Plus précisément, les 1,2,3-triazoles synthétisés ont montré des activités antimicrobiennes contre des souches de champignons tels que Candida albicans et Rhizopus oryzae .

Mécanisme D'action

Target of Action

Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is a derivative of the 1,2,4-triazole class of compounds . The primary targets of these compounds are often various enzymes and receptors in the body . The specific target can vary depending on the exact structure of the compound and its functional groups .

Mode of Action

1,2,4-triazole derivatives are known to interact with their targets through the formation of hydrogen bonds . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways within the body .

Biochemical Pathways

1,2,4-triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that these compounds may affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic properties .

Result of Action

Based on the known activities of 1,2,4-triazole derivatives, this compound may have potential therapeutic effects, such as antiviral or anticancer activity .

Orientations Futures

Given the broad biological activities of 1,2,4-triazole compounds, there is significant interest in further exploring their potential applications in various fields such as medicinal chemistry, agrochemistry, and material chemistry . The discovery and development of more effective and potent agents based on the 1,2,4-triazole scaffold is one of the most clinical challenges in modern medicinal chemistry .

Analyse Biochimique

Biochemical Properties

Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including aromatase, which is involved in the biosynthesis of estrogens . The interaction between ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate and aromatase involves the formation of hydrogen bonds, which enhances the compound’s binding affinity and specificity. Additionally, this compound has been found to interact with other proteins and biomolecules, potentially influencing their activity and function .

Cellular Effects

Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic activity, leading to cell death through apoptosis . It influences cell signaling pathways, including those involved in cell proliferation and survival, by modulating the expression of specific genes and proteins. Furthermore, ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate affects cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of enzymes, such as aromatase, through hydrogen bonding and other non-covalent interactions . This binding inhibits the enzyme’s activity, leading to a decrease in the production of estrogens. Additionally, ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate has been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and metabolism, further contributing to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate in animal models vary with different dosages. At lower doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydrolysis and oxidation . These metabolic processes result in the formation of metabolites that can further influence cellular function and metabolic flux .

Transport and Distribution

The transport and distribution of ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate exhibits specific subcellular localization, which can affect its activity and function . This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules and exerts its biological effects . The subcellular localization of ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

ethyl 2-(3-cyano-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-2-13-7(12)4-11-5-9-6(3-8)10-11/h5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJPMYICABHJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

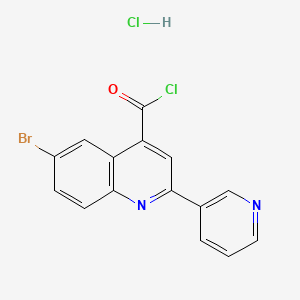

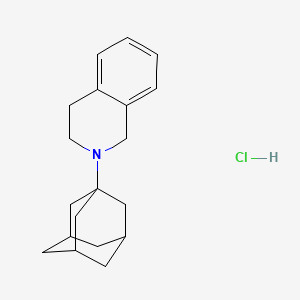

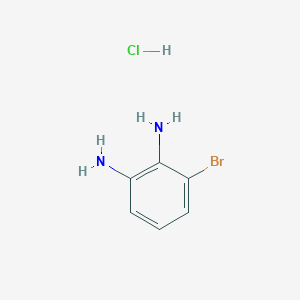

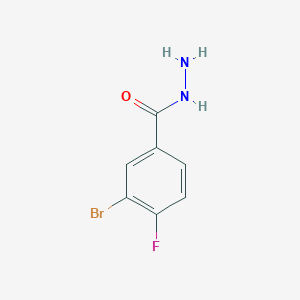

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1527119.png)

![4-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1527128.png)

![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)

![4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527136.png)

![2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527138.png)

![4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride](/img/structure/B1527141.png)